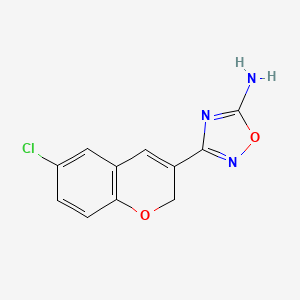

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the class of heterocyclic organic compounds. This compound features a chromenyl group, which is a derivative of chromene, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of a chlorine atom in the chromenyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine typically involves the following steps:

Starting Material: The synthesis begins with 6-chloro-2H-chromen-3-ylamine.

Formation of Oxadiazole Ring: The chromenylamine is reacted with a nitrile oxide to form the oxadiazole ring. This reaction is typically carried out in the presence of a base such as potassium carbonate.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The chlorine atom in the chromenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorine atom in the chromenyl group may enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

- 3-(6-Chloro-2H-chromen-3-yl)acrylic acid

- 6-Chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone

Uniqueness

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine is unique due to the presence of both the chromenyl and oxadiazole groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine is a hybrid compound that integrates a chromenyl moiety with an oxadiazole ring, noted for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its antimicrobial and anticancer properties, attributed to its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H8ClN3O with a molecular weight of approximately 249.65 g/mol. The presence of the chlorine atom at the 6-position of the chromenyl group enhances its biological activity by influencing electronic properties and steric interactions within biological systems.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Binding : The oxadiazole moiety enhances binding affinity to certain receptors, leading to modulation of cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

The mechanism appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various oxadiazole derivatives included this compound. The compound showed superior activity compared to traditional antibiotics, indicating its potential as an alternative treatment option for resistant strains.

Study on Anticancer Mechanisms

In another investigation focusing on its anticancer properties, researchers utilized molecular docking studies to elucidate the interaction between the compound and key proteins involved in cancer progression. The findings revealed that the compound binds effectively to Bcl-2 and other oncogenic proteins, suggesting a promising avenue for therapeutic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine?

The synthesis typically involves cyclocondensation reactions. For oxadiazole derivatives, amidoximes or hydrazine derivatives are reacted with carboxylic acid precursors under controlled conditions. For example, phenolic precursors (e.g., 6-chloro-2H-chromen-3-carboxylic acid) can be coupled with amidoximes via a dehydration-cyclization step using reagents like EDCI/HOBt in DMF or DMSO. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., p-TsOH) significantly influence yield and purity .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the oxadiazole ring and substituent positions. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ at m/z 215.21). Infrared (IR) spectroscopy identifies functional groups like N–H stretches (~3350 cm⁻¹) and C=N/C–O bonds in the oxadiazole ring. High-resolution crystallography (if available) using SHELX software can resolve structural ambiguities .

Q. What are the key physicochemical properties of this compound?

- Molecular formula : C₁₁H₈ClN₃O₂ (MW: 215.21 g/mol)

- Hydrogen bonding : 1 donor (NH₂), 5 acceptors (N, O)

- LogP : ~1.3 (indicating moderate lipophilicity)

- Topological polar surface area : 74.2 Ų (suggesting moderate solubility in polar solvents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve reactant solubility, while toluene reduces side reactions in cyclization steps.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) accelerate ring closure.

- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes decomposition of thermally sensitive intermediates.

- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Q. How can researchers resolve discrepancies in reported biological activities of oxadiazol-5-amine derivatives?

Contradictions in biological data (e.g., antimicrobial vs. anticancer efficacy) require:

- Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., chloro vs. fluoro groups on the chromene ring) to assess impact on target binding.

- Cross-assay validation : Testing in multiple cell lines (e.g., Ca9-22 for anticancer activity) with standardized protocols to minimize variability.

- Computational docking : Predicting interactions with enzymes (e.g., topoisomerase II) using molecular modeling tools like AutoDock Vina .

Q. What strategies are effective in analyzing the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.

- Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., oxidative dechlorination).

- Accelerated stability studies : Expose to heat (40–60°C) and humidity (75% RH) for 4–8 weeks, assessing purity by TLC .

Q. Methodological Notes

Properties

Molecular Formula |

C11H8ClN3O2 |

|---|---|

Molecular Weight |

249.65 g/mol |

IUPAC Name |

3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C11H8ClN3O2/c12-8-1-2-9-6(4-8)3-7(5-16-9)10-14-11(13)17-15-10/h1-4H,5H2,(H2,13,14,15) |

InChI Key |

AXEOUKHOWHEWSH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.